Sterculic acid
Overview
Description
Sterculic acid is a cyclopropene fatty acid predominantly found in the seeds of plants belonging to the genus Sterculia, such as Sterculia foetida . This compound is known for its unique structure, which includes a cyclopropene ring, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Sterculic acid (SA) is a cyclopropene fatty acid that primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .
Mode of Action
This compound exerts its actions by inhibiting SCD1 . This inhibition disrupts the conversion of SFAs to MUFAs, thereby influencing lipid metabolism and body weight control . Additionally, high SCD1 levels are linked to increased β-catenin signaling and increased levels of wingless-related integration site (Wnt) ligands to induce cell proliferation .
Biochemical Pathways
The inhibition of SCD1 by this compound affects several biochemical pathways. For instance, it impacts the Hippo pathway, a β-catenin-related signal cascade associated with cell proliferation . The inhibition of SCD1 has been demonstrated to be associated with decreased levels of Hippo target genes .
Result of Action
The inhibition of SCD1 by this compound leads to a variety of molecular and cellular effects. It has been associated with anti-inflammatory and protective roles in retinal diseases such as age-related macular degeneration (AMD) . Moreover, it has potential therapeutic applications in various diseases, such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .
Biochemical Analysis
Biochemical Properties
Sterculic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of stearoyl-CoA desaturase (SCD). This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD, this compound affects the synthesis of fatty acids such as palmitoleate and oleate . This inhibition has implications for lipid metabolism and energy storage, influencing various physiological processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of stearoyl-CoA desaturase leads to reduced synthesis of monounsaturated fatty acids, impacting cellular membrane physiology and signaling . Additionally, this compound has anti-inflammatory properties and protective roles in retinal diseases such as age-related macular degeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of stearoyl-CoA desaturase. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to changes in lipid composition and cellular signaling . This compound also interacts with other biomolecules, influencing gene expression and enzyme activity. Its anti-inflammatory effects are mediated through the modulation of nuclear factor kappa-B (NFκB) signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and can maintain its inhibitory effects on stearoyl-CoA desaturase over extended periods . Long-term exposure to this compound may lead to compensatory mechanisms in cells, potentially altering its efficacy. Additionally, this compound’s stability and degradation in different experimental conditions can influence its overall impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to inhibit stearoyl-CoA desaturase effectively, leading to changes in lipid metabolism and reduced inflammation . Higher doses of this compound may result in toxic or adverse effects, including cell death and impaired cellular function . These dosage effects highlight the importance of optimizing this compound concentrations for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with stearoyl-CoA desaturase. By inhibiting this enzyme, this compound affects the conversion of saturated fatty acids to monounsaturated fatty acids, altering lipid metabolism and energy storage . Additionally, this compound’s impact on metabolic flux and metabolite levels can influence various physiological processes, including inflammation and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s ability to inhibit stearoyl-CoA desaturase also plays a role in its distribution, as it can alter lipid composition and membrane dynamics .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in cellular membranes, where it interacts with stearoyl-CoA desaturase and other biomolecules . This localization is crucial for its inhibitory effects on lipid metabolism and cellular signaling. Additionally, this compound’s distribution within specific compartments or organelles can impact its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of sterculic acid begins with the cyclopropanation of the alkene of phospholipid-bound oleic acid, an 18-carbon cis-monounsaturated fatty acid . This transformation involves two mechanistic steps:
Electrophilic Methylation: Using S-adenosyl methionine to form a carbocationic intermediate.
Cyclization: Loss of a proton mediated by a cyclopropane-fatty-acyl-phospholipid synthase enzyme.
The product, dihydrothis compound, is then converted to this compound by dehydrogenation of the cis-disubstituted cyclopropane to cyclopropene .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the seeds of Sterculia foetida. The seeds are processed to extract the oil, which is then subjected to purification and isolation techniques to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Sterculic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: The cyclopropene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Cyclopropene derivatives with various functional groups.
Scientific Research Applications
Sterculic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study cyclopropene chemistry and reactions.
Industry: Utilized in the production of biodiesel and other bio-based products.
Comparison with Similar Compounds
Sterculic acid is unique due to its cyclopropene ring structure. Similar compounds include:
Malvalic Acid: Another cyclopropene fatty acid found in the same plant family.
Dihydrothis compound: A saturated analog of this compound.
Oleic Acid: A monounsaturated fatty acid that serves as a precursor in the biosynthesis of this compound.
This compound stands out due to its potent inhibitory effects on stearoyl-CoA desaturase and its unique chemical structure, which imparts distinct biological activities .
Properties
IUPAC Name |
8-(2-octylcyclopropen-1-yl)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKPYLNZGDCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970445 | |
Record name | Sterculic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738-87-4, 55088-60-3 | |
Record name | Sterculic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sterculic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sterculic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STERCULIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | STERCULIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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